molecular formula C32H40N2O B294990 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine

1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine

Cat. No.: B294990
M. Wt: 468.7 g/mol
InChI Key: YOWCUMSXXLHFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine, also known as BDP, is a novel organic compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. This compound has also been found to modulate the activity of neurotransmitters and ion channels in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, this compound has been found to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to exhibit low toxicity and high selectivity for its target molecules. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in human clinical trials, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine. One potential area of research is the development of this compound-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its target molecules. Future research may also focus on improving the bioavailability and efficacy of this compound through the development of novel delivery systems. Finally, more studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a novel organic compound that has gained significant attention in scientific research. It exhibits a range of biochemical and physiological effects and has potential applications in various scientific fields. This compound has several advantages for use in lab experiments, but also has some limitations. Future research may focus on the development of this compound-based drugs and the elucidation of its mechanism of action.

Synthesis Methods

1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with benzhydryl chloride followed by the reaction of the resulting compound with 3,5-ditert-butylbenzoyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-Benzhydryl-4-(3,5-ditert-butylbenzoyl)piperazine has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.

Properties

Molecular Formula

C32H40N2O

Molecular Weight

468.7 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3,5-ditert-butylphenyl)methanone

InChI

InChI=1S/C32H40N2O/c1-31(2,3)27-21-26(22-28(23-27)32(4,5)6)30(35)34-19-17-33(18-20-34)29(24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,21-23,29H,17-20H2,1-6H3

InChI Key

YOWCUMSXXLHFRR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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